2-Chloro-6-vinylbenzaldehyde
Description
2-Chloro-6-vinylbenzaldehyde (C₉H₇ClO) is a substituted benzaldehyde featuring a chlorine atom at the 2-position and a vinyl group (-CH=CH₂) at the 6-position of the aromatic ring. This combination may render the compound valuable in pharmaceuticals, agrochemicals, or polymer synthesis.
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
2-chloro-6-ethenylbenzaldehyde |
InChI |
InChI=1S/C9H7ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h2-6H,1H2 |
InChI Key |
SGJWKFVDKRYVJD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-vinylbenzaldehyde typically involves the chlorination of 2-vinylbenzaldehyde. One common method is the direct chlorination of 2-vinylbenzaldehyde using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide can yield 2-methoxy-6-vinylbenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 2-Chloro-6-vinylbenzoic acid.
Reduction: 2-Chloro-6-vinylbenzyl alcohol.
Substitution: 2-Methoxy-6-vinylbenzaldehyde.
Scientific Research Applications
2-Chloro-6-vinylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and vinyl groups.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of polymers and resins, where its vinyl group can undergo polymerization reactions to form high-performance materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-vinylbenzaldehyde depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new compound. The aldehyde group can participate in various reactions, such as nucleophilic addition, where the carbonyl carbon is attacked by a nucleophile, leading to the formation of an alcohol or other derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on substituent effects, synthesis methods, and applications of 2-chloro-6-vinylbenzaldehyde and its analogs.
Table 1: Key Properties of this compound and Analogs
*Note: Physical property data (e.g., melting points) are unavailable in the evidence but can be hypothesized based on substituent effects.
Electronic and Steric Effects
- Chloro vs. Fluoro Substituents : Both chlorine and fluorine are electron-withdrawing, but fluorine’s higher electronegativity may increase the aldehyde’s electrophilicity compared to chlorine. This makes 2-chloro-6-fluorobenzaldehyde more reactive in nucleophilic additions .
- Vinyl vs. In contrast, the methyl group in 2-chloro-6-methylbenzaldehyde is electron-donating, which may slow electrophilic substitution reactions .
- Hydroxy and Cyclohexyloxy Groups : The hydroxyl group in 5-chloro-2-hydroxybenzaldehyde introduces hydrogen bonding, increasing solubility in polar solvents. The bulky cyclohexyloxy group in 2-chloro-6-(cyclohexyloxy)benzaldehyde creates steric hindrance, favoring selective reactions at the aldehyde position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
